molecular formula C10H13Cl2N3 B15315073 8-(Aminomethyl)quinolin-4-aminedihydrochloride

8-(Aminomethyl)quinolin-4-aminedihydrochloride

Cat. No.: B15315073
M. Wt: 246.13 g/mol
InChI Key: RGBJLNARNOISJJ-UHFFFAOYSA-N
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Description

8-(Aminomethyl)quinolin-4-aminedihydrochloride is a versatile chemical compound with a unique structure that allows for various applications in scientific research. It is known for its utility in drug synthesis and biological studies, making it a valuable tool for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Aminomethyl)quinolin-4-aminedihydrochloride typically involves the nitration of quinoline to produce a mixture of 5- and 8-nitro derivatives. These derivatives are then separated by distillation and sublimation. The 8-nitro isomer is reduced using tin powder in the presence of hydrochloric acid to yield the amine . Another method involves the amination of 8-chloroquinoline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are likely applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-(Aminomethyl)quinolin-4-aminedihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as tin powder and hydrochloric acid.

    Substitution reagents: Such as halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction typically produces amines.

Scientific Research Applications

8-(Aminomethyl)quinolin-4-aminedihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 8-(Aminomethyl)quinolin-4-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine functional group allows it to form amides and serve as a directing group in organic synthesis. This property makes it a powerful tool in C–H bond activation and functionalization .

Comparison with Similar Compounds

Similar Compounds

    8-Aminoquinoline: A structurally analogous compound with similar applications in drug synthesis and biological studies.

    8-Hydroxyquinoline: Another related compound known for its use in various chemical and biological applications.

Uniqueness

8-(Aminomethyl)quinolin-4-aminedihydrochloride stands out due to its unique structure, which allows for a broader range of applications and more efficient reactions compared to its analogs. Its versatility in scientific research makes it a valuable compound for various fields.

Properties

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.13 g/mol

IUPAC Name

8-(aminomethyl)quinolin-4-amine;dihydrochloride

InChI

InChI=1S/C10H11N3.2ClH/c11-6-7-2-1-3-8-9(12)4-5-13-10(7)8;;/h1-5H,6,11H2,(H2,12,13);2*1H

InChI Key

RGBJLNARNOISJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=CC=N2)N)CN.Cl.Cl

Origin of Product

United States

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